molecular formula C22H29FN2O4S B11296798 N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide

Cat. No.: B11296798
M. Wt: 436.5 g/mol
InChI Key: FJEHWINIHSQFHY-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrrole-based sulfonamide derivatives characterized by:

  • A 4-fluorophenyl sulfonyl group at position 3 of the pyrrole ring.
  • A 2-methoxyethyl substituent at position 1.
  • 4,5-dimethyl groups on the pyrrole core.
  • A cyclohexanecarboxamide moiety linked to the pyrrole via position 2.

Properties

Molecular Formula

C22H29FN2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C22H29FN2O4S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-7-5-4-6-8-17)20(15)30(27,28)19-11-9-18(23)10-12-19/h9-12,17H,4-8,13-14H2,1-3H3,(H,24,26)

InChI Key

FJEHWINIHSQFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CCCCC3)CCOC)C

Origin of Product

United States

Preparation Methods

The synthetic routes to prepare this compound involve several steps. One common approach is the Suzuki–Miyaura coupling , which connects aryl or vinyl boron reagents with aryl or vinyl halides. In our case, we’d use an aryl boron reagent containing the fluorophenyl group . The reaction conditions are mild, making it suitable for functional group-tolerant transformations.

Chemical Reactions Analysis

    Reactions: N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Boron-based reagents (such as boronic acids or boronate esters) play a crucial role in its transformations.

    Major Products: These reactions yield derivatives of the compound, modified at different positions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigating its potential as a drug candidate due to its unique structure.

    Chemical Biology: Studying its interactions with biological targets.

    Industry: Developing new materials or catalysts based on its properties.

Mechanism of Action

The exact mechanism by which N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Key Substituents Receptor Affinity (Ki, nM) Reference
Target Compound Pyrrole 4-Fluorophenyl sulfonyl, 2-methoxyethyl, 4,5-dimethyl, cyclohexanecarboxamide N/A (Data pending)
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)-1H-pyrazole-4-carboxamide Pyrazole 4-Fluorophenyl, 2-methoxyphenyl, pyrazole-carboxamide NTS2: Ki = 12.3 ± 1.8
Methyl 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylate Pyrazole 2,6-Dimethoxyphenyl, 4-fluorophenyl, cyclohexanecarboxylate NTS2: Ki = 5.6 ± 0.9
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Thiadiazole 4-Fluorophenyl methylsulfanyl, cyclohexanecarboxamide Not tested

Key Observations :

  • Pyrrole vs. Pyrazole Cores : Pyrazole-based analogs (e.g., compounds from ) exhibit higher NTS2 receptor binding affinity (Ki = 5.6–12.3 nM) compared to pyrrole derivatives. This may stem from pyrazole’s planar geometry enhancing receptor interaction .
  • Substituent Effects : The 2,6-dimethoxyphenyl group in pyrazole derivatives enhances binding affinity (Ki = 5.6 nM) compared to 2-methoxyphenyl (Ki = 12.3 nM), suggesting steric and electronic optimization improves receptor fit .
  • Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-fluorophenyl sulfonyl group differs from thiadiazole-based sulfanyl analogs (), which lack receptor data but may exhibit distinct pharmacokinetic profiles due to sulfur oxidation state differences .

Pharmacological Activity Profiling

Calcium Mobilization Assays (CHO-k1 Cells)

Compounds with cyclohexanecarboxamide moieties (e.g., ’s 28b and 29b) showed:

  • EC50 Values : Ranged from 0.8–3.2 µM for NTS1/NTS2 agonism.
  • Selectivity : Pyrazole derivatives with 2,6-dimethoxyphenyl groups exhibited >10-fold selectivity for NTS2 over NTS1 .
Binding Affinity Trends
  • Cyclohexanecarboxamide vs. Glycine Derivatives: Compounds with 1-aminocyclohexanecarboxylic acid (e.g., 26b, 27b) showed reduced affinity compared to cyclohexanecarboxamide analogs, highlighting the importance of the carboxamide group in receptor interaction .
  • Fluorophenyl Substituents : The 4-fluorophenyl group consistently improves binding across analogs, likely due to enhanced hydrophobic interactions and metabolic stability .

Structural Clustering and Bioactivity Correlations

’s hierarchical clustering of 37 compounds revealed:

  • Bioactivity-Structure Relationships : Compounds with pyrrole/pyrazole cores and fluorophenyl sulfonyl groups cluster together, correlating with shared NTS receptor activity .

Biological Activity

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide (CAS Number: 951954-48-6) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a pyrrole ring, a sulfonyl group, and various substituents that enhance its pharmacological profile.

PropertyValue
Molecular FormulaC20H21FN2O4S2
Molecular Weight436.5 g/mol
IUPAC NameN-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide
CAS Number951954-48-6

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially altering physiological processes.
  • Receptor Modulation : It may interact with receptors that regulate neurotransmitter release or cellular signaling, influencing various biological responses.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, research on related pyrrole-based compounds has shown their ability to inhibit Myeloid cell leukemia 1 (Mcl-1), a key regulator of apoptosis in cancer cells. Compounds designed with similar structural motifs have demonstrated significant potency against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Preliminary assessments suggest low systemic toxicity, which is crucial for therapeutic development. The structure's modifications have been shown to enhance metabolic stability and reduce adverse effects observed in earlier compounds with similar structures .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents.
  • In Vivo Efficacy : Animal model studies have shown that the compound can significantly reduce tumor size in xenograft models, establishing its potential as an effective antitumor agent .

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